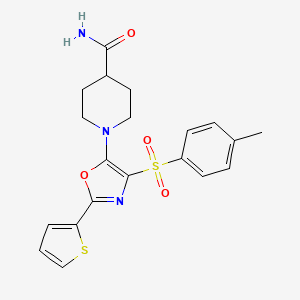

1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide

Description

1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to a substituted oxazole ring. The oxazole moiety is modified with a thiophen-2-yl group at position 2 and a tosyl (p-toluenesulfonyl) group at position 2. Its design incorporates pharmacophoric elements common to antiviral and kinase-targeting agents, such as the sulfonate ester (tosyl) for enhanced solubility and the thiophene ring for π-π interactions in binding pockets .

Properties

IUPAC Name |

1-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-13-4-6-15(7-5-13)29(25,26)19-20(23-10-8-14(9-11-23)17(21)24)27-18(22-19)16-3-2-12-28-16/h2-7,12,14H,8-11H2,1H3,(H2,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKANXZKEASMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>64.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the thiophene and piperidine moieties. The tosyl group is often introduced as a protecting group during the synthesis to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Formation of the Oxazole Core

The oxazole ring is a critical component of the molecule. Its synthesis typically involves nucleophilic cyclization of an acylated amino alcohol or related precursors. For example:

-

Condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid using TiCl₄ as a catalyst, as demonstrated in the synthesis of thiophene-carboxamides .

-

Tosylation of the oxazole ring (introducing a tosyl group at the 4-position) likely occurs via electrophilic aromatic substitution , where the oxazole’s nitrogen acts as a directing group to facilitate substitution.

Piperidine-4-carboxamide Attachment

The piperidine-4-carboxamide moiety is typically attached via amide bond formation , such as:

-

Condensation of piperidine-4-carboxylic acid with a reactive oxazole intermediate (e.g., containing a leaving group like bromine or tosyl) using coupling agents like EDCl/HOBt.

-

Nucleophilic substitution : Direct displacement of a leaving group (e.g., bromide) on the oxazole ring by the piperidine-4-carboxamide group.

Oxazole Ring Formation

The oxazole ring is formed via cyclization of an acylimidate intermediate , as shown in Scheme 1:

-

Imidate formation : Reaction of an amino alcohol (e.g., 2-aminoethanol) with an acyl chloride (e.g., thiophen-2-yl acetyl chloride) generates an acylimidate.

-

Cyclization : Heating the acylimidate under acidic or basic conditions induces ring closure, forming the oxazole .

Suzuki Coupling Mechanism

The introduction of the thiophen-2-yl group via Suzuki coupling involves:

-

Oxidative addition : Pd(0) reacts with the brominated oxazole to form Pd(II).

-

Transmetallation : Thiophen-2-ylboronic acid exchanges with the Pd(II) center.

-

Reductive elimination : The coupled product is released, regenerating Pd(0) .

Analytical and Functional Data

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide exhibit notable biological activities:

- Anticancer Properties :

-

Neuroprotective Effects :

- Similar compounds have been explored for neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity :

Comparative Studies

A comparative analysis with structurally similar compounds reveals interesting insights:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole | Contains a piperidine and thiophene | Focused on anticancer properties |

| 1-[3-(2-Methyl-4-thiophen-2-yl)]piperidine | Similar core structure | Potential neuroprotective effects |

| 1-(2-Thiophen-2-YL-imidazo[1,2-a]pyridin) | Incorporates an imidazo ring | Explored for anti-inflammatory activity |

These compounds highlight the unique nature of this compound due to its specific combination of functional groups and potential biological activities .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound:

- Anticancer Evaluation : A study evaluated a series of thiophene-linked compounds for their anticancer efficacy using MTT assays against various cancer cell lines. Results indicated promising cytotoxicity, warranting further investigation into their mechanisms of action .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict binding affinities and interactions with key proteins involved in cancer progression, providing insights into potential therapeutic pathways .

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate biological activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and synthetic routes. Below is a comparative analysis using data from the evidence:

Piperidine-4-carboxamide Derivatives with Oxazole Moieties

describes three piperidine-4-carboxamide derivatives with oxazole rings substituted at positions 2 and 4 (Table 1).

| Compound ID | Substituents (Oxazole Positions 2 & 4) | Molecular Formula | Yield (%) | Key Analytical Methods |

|---|---|---|---|---|

| 1 | 2-(2-Chloro-6-methylphenyl), 5-methyl | C₂₉H₄₄ClN₄O₂ | 57 | ¹H NMR, ¹³C NMR, HRMS |

| 2 | 2-(2-Chloro-6-(trifluoromethyl)phenyl), 5-methyl | C₂₉H₃₉ClF₃N₄O₂ | 58 | ¹H NMR, ¹³C NMR, HRMS |

| 3 | 2-(2-Fluoro-6-methylphenyl), 5-methyl | C₂₉H₃₉F₃N₄O₂ | 61 | ¹H NMR, ¹³C NMR, HRMS |

Key Comparisons :

- Substituent Effects : The target compound’s 2-thiophen-2-yl and 4-tosyl groups contrast with the chloro/fluoro-aryl and methyl substituents in . The tosyl group may enhance solubility and metabolic stability compared to halogenated aryl groups .

- Synthesis : All compounds in were synthesized with yields ~57–61%, suggesting moderate efficiency. The target compound’s tosyl group likely requires sulfonation steps, which may impact yield or purity.

- Biological Relevance : ’s compounds target hepatitis C virus (HCV) entry inhibition. The thiophene and tosyl groups in the target compound could modulate similar mechanisms but with distinct selectivity profiles .

Piperidine-4-carboxylic Acid Analog

details 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid , which replaces the carboxamide with a carboxylic acid and substitutes the oxazole with a 4-isopropylphenyl group.

Key Comparisons :

- Functional Group Impact : The carboxylic acid may reduce cell permeability compared to the carboxamide in the target compound, altering bioavailability.

- Substituent Differences: The 4-isopropylphenyl group () vs.

Benzoimidazotriazole Derivatives

lists compounds with benzoimidazotriazole cores (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ). These were synthesized via general procedure C at 40°C.

Key Comparisons :

- Synthetic Conditions : The target compound’s synthesis may require milder or harsher conditions compared to the 40°C protocol in , affecting scalability .

Pyrrolidine Carboxamide Derivatives

includes pyrrolidine-based analogs (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide ) with hydroxyl and thiazole substituents.

Data Table: Comparative Overview

Biological Activity

The compound 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a member of the piperidine family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C17H17N3O2S2

- Molecular Weight : 359.46 g/mol

- Structure : The compound features a piperidine ring substituted with a thiophenyl group and a tosyloxazole moiety.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (Mtb) and other drug-resistant bacteria. For instance, related piperidine derivatives have shown potent activity against Mtb, suggesting that modifications to the piperidine structure can enhance efficacy against resistant strains .

-

Anticancer Potential

- Research has demonstrated that piperidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators. For example, compounds similar to 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine have been linked to reduced cell viability in breast cancer models through the inhibition of key signaling pathways like PI3K/Akt .

- Neuropharmacological Effects

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival, such as soluble epoxide hydrolase, which plays a role in inflammatory responses .

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest at the G1/S phase, leading to decreased proliferation of cancer cells .

Table 1: Biological Activities and IC50 Values

| Activity Type | Target Organism/Cell Type | IC50 (nM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | 500 | |

| Anticancer | Breast Cancer Cells | Varies | |

| Neuropharmacological | Dopamine Transporter | Varies |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various piperidine derivatives against drug-resistant strains of Mtb. The results indicated that modifications in the piperidine structure significantly enhanced antimicrobial potency, with some derivatives achieving low micromolar IC50 values .

- Cancer Cell Studies : In vitro experiments conducted on breast cancer cell lines showed that treatment with structurally similar piperidine compounds resulted in increased apoptosis rates and decreased cell viability. The study highlighted the role of caspase activation as a key mechanism of action .

Q & A

Q. Q1: What are the recommended synthetic routes for 1-(2-(Thiophen-2-yl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

A:

- Key Steps :

- Oxazole Core Formation : Use cyclization reactions between thiophene-2-carboxaldehyde derivatives and tosyl-protected amines under acidic conditions (e.g., acetic acid/HCl) .

- Piperidine Coupling : Employ nucleophilic substitution or amide bond formation with piperidine-4-carboxamide precursors, optimizing temperature (60–80°C) and solvent polarity (DMF or DCM) .

- Tosyl Group Introduction : Utilize tosyl chloride in anhydrous conditions with a base (e.g., pyridine) to prevent hydrolysis .

- Optimization : Monitor reaction progress via TLC/HPLC . Adjust stoichiometry (1.2–1.5 eq for nucleophiles) and use inert atmospheres to minimize side reactions.

Basic Characterization

Q. Q2: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

A:

- Structural Confirmation :

- Purity Assessment :

Advanced SAR Studies

Q. Q3: How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?

A:

- Methodological Framework :

- Systematic Substitution : Modify thiophene (e.g., 3-substituted analogs), tosyl group (e.g., mesyl/brosyl), or piperidine (e.g., N-methylation) to assess activity changes .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .

- Biological Assays : Pair structural variants with enzyme inhibition (IC) or cell viability assays (MTT) to correlate modifications with potency .

Advanced Data Contradictions

Q. Q4: What methodologies address discrepancies in biological activity data across studies (e.g., conflicting IC50_{50}50 values)?

A:

- Root-Cause Analysis :

- Experimental Variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number) .

- Compound Integrity : Re-test batches via HPLC and NMR to rule out degradation or polymorphic forms .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of reported differences (p < 0.05 threshold) .

Basic Pharmacological Screening

Q. Q5: What in vitro models are suitable for initial pharmacological evaluation of this compound?

A:

- Primary Models :

- Enzyme Inhibition : Use purified kinases or proteases (e.g., trypsin) to measure IC via fluorogenic substrates .

- Cell-Based Assays : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) using resazurin reduction or caspase-3 activation .

- Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle-only groups .

Advanced Stability Studies

Q. Q6: How should researchers design stability studies under varying pH, temperature, and light conditions?

A:

- Protocol Design :

- Analysis : Monitor degradation via HPLC-MS to identify breakdown products (e.g., tosyl group hydrolysis) .

Advanced Off-Target Mitigation

Q. Q7: What strategies mitigate off-target interactions in functional studies (e.g., kinase panel screens)?

A:

- Approaches :

- Competitive Binding Assays : Use fluorescent probes (e.g., ATP-red) to assess selectivity across kinase families .

- Proteome-Wide Profiling : Apply affinity chromatography with immobilized compound to identify non-target binders .

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.